molecular formula C13H12BrN3O B2602503 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide CAS No. 31555-36-9

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide

Cat. No. B2602503
CAS RN: 31555-36-9
M. Wt: 306.163
InChI Key: WGESMMXWJJNMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine analogs substituted with two aryls at positions-2 and -3 has been described . The target analogs were investigated for their anti-inflammatory effects through xylene-induced ear swelling in mice . The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave final compounds .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide” can be represented by the formula C13H12BrN3O . It has an average mass of 306.158 Da and a monoisotopic mass of 305.016357 Da .


Chemical Reactions Analysis

Imidazopyridine derivatives have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Anticancer Activity

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide: has shown potential in the field of oncology. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties against various cancer cell lines, including breast cancer cells . The compounds’ ability to inhibit cell proliferation suggests their utility in developing new therapeutic agents for cancer treatment.

COX-2 Inhibition

The compound has been studied for its role as a selective Cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a crucial role in the inflammatory process, and its inhibition can lead to anti-inflammatory effects. Derivatives of this compound have shown higher COX-2 inhibitory effects than some reference drugs, indicating their potential as new anti-inflammatory agents.

Tuberculosis Treatment

Imidazo[1,2-a]pyridine analogs, which share a similar core structure with our compound of interest, have been identified as promising agents against multidrug-resistant and extensively drug-resistant tuberculosis (TB) . Their development based on structure-activity relationships and mode-of-action studies marks a significant advancement in TB drug discovery.

Organic Synthesis

In organic chemistry, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide serves as a valuable scaffold for constructing more complex molecules . Its versatility in synthesis allows for the creation of diverse compounds with potential applications across various fields of chemistry and pharmacology.

Drug Development

The compound’s core structure is integral in drug development, particularly for creating new medications with a broad spectrum of pharmacological activities . Its role in the synthesis of drugs that target specific biological pathways is a testament to its importance in medicinal chemistry.

Biochemical Research

In biochemical research, the compound is used to study enzyme inhibition and receptor binding due to its structural characteristics . It provides insights into the interaction between small molecules and biological macromolecules, which is crucial for understanding and manipulating biological processes.

Future Directions

The future directions for “2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases . Additionally, their potential use in material science could also be explored further .

properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O.BrH/c1-17-11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12;/h2-9H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGESMMXWJJNMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.